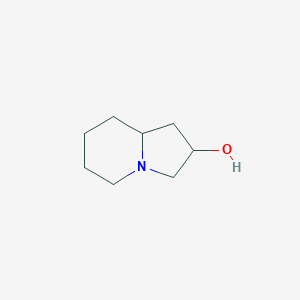

Octahydroindolizin-2-ol

Übersicht

Beschreibung

Octahydroindolizin-2-ol is a bacteriostatic agent that inhibits the synthesis of RNA and DNA, which in turn prevents protein synthesis . It has been shown to be effective against fungus and lactam, as well as unraveling ribonucleotide chains . The chemical analysis of this compound shows that it contains an n-oxide group and a methoxy group .

Molecular Structure Analysis

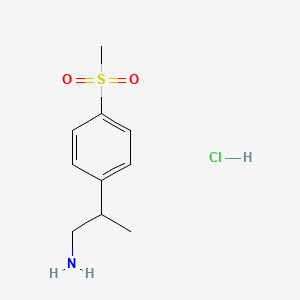

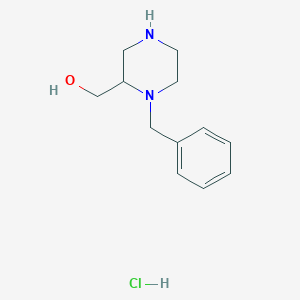

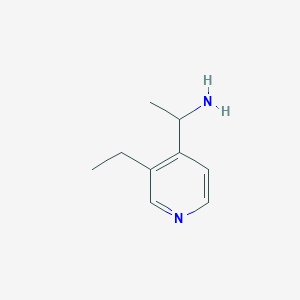

Octahydroindolizin-2-ol contains total 26 bond(s); 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyrrolidine(s) .Physical And Chemical Properties Analysis

Octahydroindolizin-2-ol has a molecular weight of 141.21 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Octahydroindolizin-2-ol: has been identified as a building block in the synthesis of pharmaceutical compounds . Its enantioselective synthesis is crucial for creating homo-chiral structures that are significant in drug development . These chiral molecules can be used to develop new medications with specific biological activities, potentially leading to treatments for various diseases.

Agriculture

In the agricultural sector, there’s ongoing research into the use of biostimulants to enhance plant growth and resilience to stressors like climate change . While Octahydroindolizin-2-ol itself may not be directly used as a biostimulant, its chemical properties could inspire the synthesis of related compounds that support sustainable agriculture.

Material Science

The compound’s characteristics are being explored in material science, particularly in the synthesis of hydrogels and nanogels . These materials have applications in medicine but could also extend to creating smart materials with specific responses to environmental stimuli.

Environmental Science

Octahydroindolizin-2-ol: could play a role in environmental science, particularly in the development of catalysts for reactions like ethanol electrooxidation . This process is important for energy conversion technologies and could lead to more efficient ways to harness biomass energy.

Industrial Uses

Industrially, Octahydroindolizin-2-ol is available for various applications, including as a reference standard in quality control and research . Its purity and stability make it suitable for testing and development in various industrial processes.

Food Industry

While there is no direct evidence of Octahydroindolizin-2-ol being used in the food industry, the research into oligosaccharides and their production methods could be relevant . The compound could potentially be involved in the synthesis of food additives or as a part of the manufacturing process.

Cosmetic Products

In the cosmetic industry, biopolymers are used to create hydrogels for beauty products . Research into new compounds like Octahydroindolizin-2-ol could contribute to the development of innovative cosmetic formulations.

Biochemistry Research

Finally, Octahydroindolizin-2-ol is a subject of interest in biochemistry research, where it may be used in metabolomics studies to identify new biomarkers and explore biochemical pathways . Its role in such research could significantly advance our understanding of human biology and disease.

Wirkmechanismus

Safety and Hazards

Octahydroindolizin-2-ol is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Eigenschaften

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCBPYOPMRTLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindolizin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)

amine hydrochloride](/img/structure/B1376555.png)

![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)